2-{[(3-Chlorophenyl)methyl]amino}acetic acid hydrochloride
Description
2-{[(3-Chlorophenyl)methyl]amino}acetic acid hydrochloride is a secondary amine derivative featuring a 3-chlorobenzyl group attached to an aminoacetic acid backbone, with a hydrochloride salt (Fig. 1). Its molecular formula is C₉H₁₁Cl₂NO₂, and its molecular weight is approximately 268 g/mol. The compound’s structure includes:
- A benzylamino group linked to the acetic acid moiety, enabling conformational flexibility.
- A hydrochloride salt, enhancing water solubility compared to the free base.
Properties
IUPAC Name |
2-[(3-chlorophenyl)methylamino]acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2.ClH/c10-8-3-1-2-7(4-8)5-11-6-9(12)13;/h1-4,11H,5-6H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKODVZBJUNRGNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNCC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70638753 | |
| Record name | N-[(3-Chlorophenyl)methyl]glycine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70638753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72761-90-1 | |
| Record name | NSC208919 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208919 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[(3-Chlorophenyl)methyl]glycine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70638753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Chlorophenyl)methyl]amino}acetic acid hydrochloride typically involves the reaction of 3-chlorobenzylamine with glyoxylic acid. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Chlorophenyl)methyl]amino}acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Scientific Research Applications of 2-{[(3-Chlorophenyl)methyl]amino}acetic acid hydrochloride
This compound, with the CAS No. 72761-90-1, is an organic compound that has applications in scientific research spanning chemistry, biology, medicine, and industry . The compound features a chlorophenyl group attached to an aminoacetic acid moiety. Its role as a building block in synthesizing complex organic molecules, studying enzyme interactions and metabolic pathways, and its potential therapeutic uses highlight its versatility.
Applications Overview
- Chemistry: this compound serves as a fundamental building block in the creation of more complex organic molecules.
- Biology: This compound is valuable in studying enzyme interactions and metabolic pathways, offering insights into biological processes.
- Medicine: It shows potential in therapeutic applications, particularly in developing new drugs that target specific biological pathways.
- Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Chemical Reactions
This compound can participate in several types of chemical reactions:
- Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
- Reduction: Reduction reactions can convert it into amines or alcohols.
- Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the creation of different derivatives.
Regulatory Information
Mechanism of Action
The mechanism of action of 2-{[(3-Chlorophenyl)methyl]amino}acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between 2-{[(3-Chlorophenyl)methyl]amino}acetic acid hydrochloride and analogous compounds:
Key Structural and Functional Insights
Aromatic Substituents
- In contrast, the 3-methylphenyl group in ’s compound increases lipophilicity but reduces polarity, which may alter distribution in biological systems .
Amino Group Variations
- The direct anilino linkage in ’s compound eliminates the methylene spacer, reducing conformational flexibility and possibly hindering optimal binding .
Beta-Adrenergic Receptor Selectivity
Solubility and Bioavailability
- Hydrochloride salts (e.g., main compound, ) generally improve aqueous solubility, facilitating formulation. However, the 3-chlorophenyl group’s hydrophobicity may limit solubility compared to aliphatic analogs like ’s compound .
Biological Activity
2-{[(3-Chlorophenyl)methyl]amino}acetic acid hydrochloride, also known as a derivative of amino acids with potential pharmacological applications, has been studied for its biological activity across various models. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological effects.
Chemical Structure and Properties
The compound is characterized by the presence of a chlorophenyl group attached to an amino acid backbone. Its molecular formula is CHClNO·HCl, indicating the presence of both a hydrochloride salt and an amino acid structure. This unique configuration contributes to its biological activity.
Anticancer Activity
Recent studies have shown that derivatives similar to this compound exhibit significant anticancer properties. For instance, compounds synthesized from chlorophenyl derivatives demonstrated inhibitory actions against various cancer cell lines, including HCT-116 and HeLa cells. The IC values for these compounds ranged from 0.12 mg/mL to 0.81 mg/mL, indicating potent antiproliferative effects compared to standard chemotherapeutics like doxorubicin .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC (mg/mL) |
|---|---|---|
| 7a | HCT-116 | 0.12 |
| 7g | HCT-116 | 0.12 |
| Doxorubicin | HCT-116 | 2.29 |
| 8a | HeLa | 0.69 |
Anticonvulsant Activity
The anticonvulsant properties of compounds related to this compound have also been evaluated. In animal models, certain derivatives showed varying degrees of protection against seizures in the maximal electroshock (MES) test, with some compounds providing up to 100% protection at specific doses .
Table 2: Anticonvulsant Activity in Animal Models
| Compound | MES Test Protection (%) | Dose (mg/kg) |
|---|---|---|
| Compound A | 100 | 30 |
| Compound B | 75 | 60 |
| Compound C | 50 | 30 |
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Histone Deacetylases (HDACs) : Similar compounds have been identified as potent HDAC inhibitors, which play a critical role in cancer progression and neurodegenerative diseases .
- Modulation of AMPA Receptors : Research indicates that chlorophenyl derivatives can affect AMPA receptors, which are crucial in synaptic transmission and are implicated in various neurological disorders .
- Neuroprotective Effects : Some derivatives have shown neuroprotective properties against oxidative stress, suggesting their potential use in treating neurodegenerative diseases .
Case Studies
Several case studies highlight the therapeutic potential of related compounds:
- Case Study 1 : A study involving SH-SY5Y neuroblastoma cells treated with chlorophenyl derivatives indicated significant neuroprotection against oxidative stress induced by rotenone and oligomycin.
- Case Study 2 : In vivo studies demonstrated that specific doses of chlorophenyl derivatives reduced pain responses in animal models, supporting their analgesic potential alongside anticonvulsant activity .
Q & A
Q. What are the established synthetic pathways for 2-{[(3-Chlorophenyl)methyl]amino}acetic acid hydrochloride, and how can reaction efficiency be improved?
Methodological Answer: The compound is typically synthesized via multi-step reactions involving nucleophilic substitution and amidation. For example, a related chlorophenyl-substituted acetamide derivative was synthesized in 11 steps with a low overall yield (2–5%) using intermediates like 2-chloro-N-methylacetamide . To optimize efficiency:
- Computational Reaction Design : Use quantum chemical calculations (e.g., density functional theory) to predict transition states and identify rate-limiting steps .
- Catalytic Optimization : Screen catalysts (e.g., EDC/NHS for amide coupling) to enhance reaction specificity .
- Stepwise Monitoring : Employ HPLC or LC-MS to track intermediates and adjust stoichiometry in real time .
Q. What analytical techniques are critical for structural confirmation and purity assessment of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the chlorophenyl group, methylene linker, and acetic acid backbone. Discrepancies in peak splitting may indicate stereochemical impurities .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] for CHClNO) .
- HPLC Purity Analysis : Reverse-phase HPLC with UV detection at 254 nm ensures ≥98% purity, as seen in related hydrochloride salts .
Advanced Research Questions
Q. How can computational methods address contradictions in spectroscopic data during structural elucidation?
Methodological Answer: Discrepancies (e.g., unexpected H NMR shifts) may arise from conformational flexibility or solvent effects. Resolve these by:
- Density Functional Theory (DFT) Simulations : Calculate theoretical NMR chemical shifts using software like Gaussian or ORCA and compare with experimental data .
- 2D NMR Techniques : Employ NOESY or HSQC to resolve spatial proximity of protons or carbons, respectively .
- Solvent Parameterization : Re-run NMR in deuterated solvents (e.g., DO vs. DMSO-d) to assess solvent-induced shifts .
Q. What strategies mitigate low yields in large-scale synthesis while maintaining regioselectivity?
Methodological Answer:
- Flow Chemistry : Implement continuous-flow reactors to improve mixing and heat transfer, reducing side reactions (e.g., hydrolysis of the chloro group) .
- Design of Experiments (DoE) : Use factorial design to optimize parameters (temperature, solvent polarity, catalyst loading) .
- In Situ Monitoring : Pair FTIR or Raman spectroscopy with automated feedback loops to adjust reaction conditions dynamically .
Q. How can the compound’s reactivity be leveraged for derivatization in drug discovery?
Methodological Answer:
- Amide Coupling : React the free amine (post-HCl removal) with activated carboxylic acids (e.g., NHS esters) to generate prodrugs .
- Reductive Alkylation : Use sodium cyanoborohydride to introduce alkyl groups at the secondary amine site .
- Metal-Catalyzed Cross-Coupling : Employ Suzuki-Miyaura reactions on the chlorophenyl ring for functional diversification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
